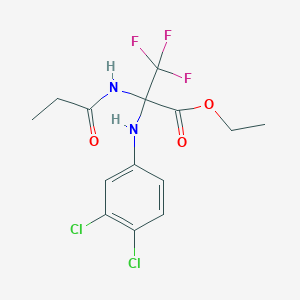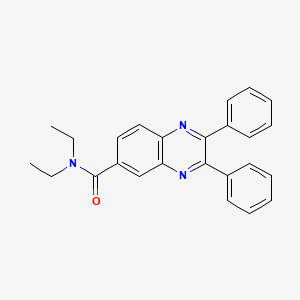
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate is a synthetic organic compound characterized by its complex structure, which includes dichloroaniline and trifluoropropionate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate typically involves multiple steps:
Formation of 3,4-dichloroaniline: This can be synthesized by chlorinating aniline in the presence of a catalyst.
Preparation of the trifluoropropionate moiety: This involves the reaction of ethyl trifluoroacetate with appropriate amines under controlled conditions.
Coupling Reaction: The final step involves coupling 3,4-dichloroaniline with the trifluoropropionate derivative under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This includes using large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroaniline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoropropionate group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionate
- Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-acetamidopropionate
Uniqueness
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate is unique due to its specific combination of dichloroaniline and trifluoropropionate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H15Cl2F3N2O3 |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C14H15Cl2F3N2O3/c1-3-11(22)21-13(14(17,18)19,12(23)24-4-2)20-8-5-6-9(15)10(16)7-8/h5-7,20H,3-4H2,1-2H3,(H,21,22) |
Clave InChI |
PRQNJAJISBQTBA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11538729.png)
![N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide](/img/structure/B11538735.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11538741.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B11538743.png)

![4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B11538759.png)
![1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11538760.png)
![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11538766.png)
![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11538777.png)
![1-[3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11538790.png)
![N,N'-Bis(dibenzo[B,D]furan-3-YL)isophthalamide](/img/structure/B11538793.png)
![butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate](/img/structure/B11538806.png)
![(E)-N'-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide](/img/structure/B11538820.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(4-amino-1,2,5-oxadiazole-3-carbohydrazide)](/img/structure/B11538821.png)
